4-(1-Phenylethyl)phenol
Description
Properties
IUPAC Name |
4-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHASMJXNUHCHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862809 | |
| Record name | Phenol, 4-(1-phenylethyl)- | |
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Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-89-2 | |
| Record name | 4-(1-Phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(1-Phenylethyl)phenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Phenylethyl)phenol | |
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| Record name | 4-(1-Phenylethyl)phenol | |
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| Record name | Phenol, 4-(1-phenylethyl)- | |
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| Record name | Phenol, 4-(1-phenylethyl)- | |
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| Record name | p-(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.241 | |
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| Record name | 4-(1-PHENYLETHYL)PHENOL | |
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Foundational & Exploratory
Mechanistic Underpinnings: The Friedel-Crafts Alkylation Pathway
An In-Depth Technical Guide to the Synthesis of 4-(1-Phenylethyl)phenol from Phenol and Styrene
This guide provides a comprehensive technical overview for the synthesis of 4-(1-phenylethyl)phenol, a significant alkylated phenolic compound utilized as a chemical intermediate and antioxidant[1]. The primary industrial route, the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene, is detailed herein. This document is intended for researchers, chemists, and process development professionals, offering insights into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and strategies for purification and byproduct control.
The synthesis of 4-(1-phenylethyl)phenol is a classic example of a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution[2]. The reaction proceeds by activating the alkene (styrene) with an acid catalyst to generate a carbocation, which then serves as the electrophile that is attacked by the electron-rich phenol ring.
The Reaction Mechanism involves several key steps:
-
Electrophile Generation: The acid catalyst (H⁺) protonates the double bond of styrene. This protonation occurs at the terminal carbon, following Markovnikov's rule, to generate the more stable secondary benzylic carbocation, the 1-phenylethyl cation. This cation is resonance-stabilized by the adjacent phenyl group, facilitating its formation.
-
Nucleophilic Attack: The phenol molecule, activated by the electron-donating hydroxyl (-OH) group, acts as the nucleophile. The -OH group is a potent ortho, para-director, meaning it enriches the electron density at the carbons in the positions ortho (2 and 6) and para (4) to it. The π-electrons of the phenol ring attack the 1-phenylethyl carbocation.
-
Isomer Formation: The attack can occur at either the ortho or para position, leading to the formation of two primary isomers: 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol. The para product is often sterically favored.
-
Rearomatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, loses a proton (H⁺) to regenerate the aromatic ring and the acid catalyst, yielding the final alkylated phenol product.
A competing, though less direct, pathway involves an initial O-alkylation to form a phenyl ether, which then undergoes an intramolecular rearrangement (Fries rearrangement) to the more thermodynamically stable C-alkylated phenols[3].
Reaction Mechanism: Alkylation of Phenol with Styrene
Caption: Acid-catalyzed Friedel-Crafts alkylation of phenol with styrene.
Optimizing the Synthesis: A Guide to Critical Parameters
The success of the synthesis, particularly regarding yield and selectivity towards the desired 4-(1-phenylethyl)phenol isomer, is highly dependent on the careful control of several experimental variables.
Catalyst Selection: The Engine of the Reaction
The choice of acid catalyst is paramount. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and drawbacks.
-
Homogeneous Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are widely used due to their low cost and high activity[4]. However, they present significant challenges, including reactor corrosion, difficulty in separation from the product mixture, and potential for product discoloration[4]. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also be used but share similar separation issues[5].
-
Heterogeneous Catalysts: Solid acid catalysts offer a compelling alternative by simplifying catalyst removal (via simple filtration) and enabling potential reuse. This aligns with green chemistry principles. Examples include:
-
Sulfated Metal Oxides: Catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) have demonstrated high activity and can achieve near-complete conversion of reactants[6][7].
-
Acidic Ion-Exchange Resins: Resins such as Amberlyst are also effective and are commonly used in industrial alkylations[3].
-
Zeolites and Clays: These materials provide acidic sites within a structured porous network, offering shape-selectivity that can potentially favor the formation of the less bulky para-isomer.
-
Stoichiometry: Controlling the Degree of Alkylation
The molar ratio of styrene to phenol directly controls the product distribution between mono-, di-, and tri-styrenated phenols (MSP, DSP, and TSP)[4]. To maximize the yield of the desired mono-alkylated product, 4-(1-phenylethyl)phenol, it is crucial to use phenol in a molar excess.
-
Low Styrene Ratio (Styrene:Phenol < 1): Suppresses the formation of DSP and TSP, as a styrene molecule is more likely to encounter an unreacted phenol molecule than a mono-substituted one. A ratio of 0.8 to 1.2 equivalents of styrene per equivalent of phenol is often optimal for high MSP content[4].
-
High Styrene Ratio (Styrene:Phenol > 2): Intentionally used when di-styrenated or tri-styrenated phenols are the target products. For instance, using 2 equivalents of styrene can result in DSP being the major product[4].
Temperature and Reaction Time
Reaction temperature influences both the rate of reaction and the product selectivity.
-
Temperature: Typical reaction temperatures range from 70°C to 170°C[4]. Lower temperatures may favor the kinetically controlled ortho-product, while higher temperatures can lead to the thermodynamically more stable para-product. However, excessively high temperatures can promote side reactions and the formation of colored impurities.
-
Reaction Time: The reaction is monitored until the consumption of the limiting reagent (typically styrene) is complete. Reaction times can vary from 1 to 6 hours depending on the catalyst activity and temperature[6][7].
| Parameter | Condition/Choice | Rationale & Impact on Synthesis | Key References |
| Catalyst | Sulfuric Acid, Phosphoric Acid | High activity, low cost. Difficult to separate, corrosive. | [4] |
| Solid Acids (e.g., SO₄²⁻/ZrO₂) | Easily separable, reusable, less corrosive. May have lower activity. | [6][7] | |
| Styrene:Phenol Ratio | < 1 (e.g., 0.8 : 1) | Maximizes mono-styrenated phenol (MSP) yield by utilizing an excess of phenol. | [4] |
| > 2 (e.g., 2 : 1) | Favors formation of di-styrenated (DSP) and tri-styrenated (TSP) phenols. | [4][6] | |
| Temperature | 70 - 170 °C | Balances reaction rate with selectivity. Higher temperatures may favor the para isomer but can increase byproducts. | [4][5] |
| Addition Method | Slow, dropwise addition of styrene | Controls the exothermic reaction, maintains a low instantaneous concentration of styrene, and minimizes polymerization. | [4] |
A Validated Experimental Protocol
This protocol describes a laboratory-scale synthesis of styrenated phenol with an emphasis on maximizing the mono-substituted product, based on methodologies reported in the literature[4].
Step 1: Materials and Equipment
-
Reagents: Phenol (≥99%), Styrene (stabilized, ≥99%), Sulfuric Acid (98%), Sodium Carbonate (Na₂CO₃), Diethyl Ether (or other suitable extraction solvent), Deionized Water, Brine.
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator.
Step 2: Reaction Setup and Execution
-
Reactor Charging: To a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 200 g of phenol.
-
Catalyst Addition: Carefully add 375 mg (0.0018 equivalents relative to phenol) of concentrated sulfuric acid to the phenol.
-
Heating: Heat the mixture to 70°C with stirring.
-
Styrene Addition: Slowly add 177.12 g (0.8 equivalents relative to phenol) of styrene dropwise from the dropping funnel over a period of 180 minutes. The reaction is exothermic; maintain the temperature between 70°C and 90°C by adjusting the heating rate and addition speed[4].
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure full conversion of the styrene[4].
Step 3: Work-up and Catalyst Neutralization
-
Cooling: Allow the reaction mixture to cool to approximately 80°C.
-
Neutralization: Prepare a solution of sodium carbonate (approx. 405 mg, 1 equivalent relative to the acid catalyst) in a minimal amount of distilled water. Add this solution to the reaction mixture and stir for 30 minutes to neutralize the sulfuric acid catalyst[4].
Step 4: Isolation and Purification
-
Solvent Extraction: Transfer the neutralized mixture to a separatory funnel. Dilute with 250 mL of diethyl ether and wash with 100 mL of water to remove the sodium sulfate salt.
-
Removal of Unreacted Phenol: To separate the product from the excess phenol, perform several extractions with a 1 M sodium hydroxide solution or a saturated sodium bicarbonate solution[8]. Phenol is acidic and will be deprotonated to the water-soluble sodium phenolate, which partitions into the aqueous layer. The styrenated phenol product, being less acidic, remains in the organic layer.
-
Final Wash: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil is a mixture of ortho- and para-isomers, along with residual di-substituted products. High-purity 4-(1-phenylethyl)phenol can be obtained via fractional distillation under reduced pressure or by recrystallization from a suitable solvent system.
Step 5: Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy[7][9].
Conclusion
The synthesis of 4-(1-phenylethyl)phenol via Friedel-Crafts alkylation of phenol with styrene is a well-established yet nuanced process. Achieving high yield and selectivity for the desired para-isomer requires a systematic approach to process optimization. The judicious selection of a catalyst, precise control over reactant stoichiometry, and maintenance of optimal temperature are the most critical factors influencing the reaction's outcome. While traditional homogeneous catalysts are effective, the adoption of heterogeneous solid acid catalysts presents a more sustainable and efficient alternative for modern chemical synthesis. The protocol and insights provided in this guide offer a solid foundation for researchers and professionals to successfully execute and refine this important industrial reaction.
References
- KR20110070081A - Process for preparing styrenated phenol.
-
Yun, H., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. PubMed. [Link]
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4-(1-Phenylethyl)phenol. PubChem, National Institutes of Health. [Link]
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Chen, U.-S., et al. (2010). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 114(43), 11545-11553. ACS Publications. [Link]
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Yun, H., et al. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457-1460. PubMed. [Link]
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Download Table | Alkylation of phenols with styrene. ResearchGate. [Link]
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o-(1-phenylethyl)phenol. LookChem. [Link]
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Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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- US1698932A - Purification of phenyl ethyl alcohol.
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How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 4-(1-Phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)phenol, a significant alkylphenol, holds relevance in various chemical and pharmaceutical research areas. Its molecular structure, comprising a phenol ring substituted with a 1-phenylethyl group at the para position, gives rise to a unique set of physicochemical properties and potential biological activities. Accurate structural elucidation and characterization are paramount for its application in drug design, synthesis, and quality control. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-(1-Phenylethyl)phenol, offering insights into its structural features and the methodologies for obtaining and interpreting its spectroscopic profile.
Molecular Structure and Spectroscopic Overview
The structure of 4-(1-Phenylethyl)phenol (C₁₄H₁₄O) features a chiral center at the benzylic carbon, connecting the phenyl and hydroxyphenyl rings.[1] This guide will delve into the spectroscopic data that confirms this structure.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(1-Phenylethyl)phenol shows characteristic absorptions for the hydroxyl group and the aromatic rings.
Table 3: FTIR Data for 4-(1-Phenylethyl)phenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1610, 1510, 1450 | Strong | Aromatic C=C ring stretch |
| ~1230 | Strong | C-O stretch (phenol) |
| ~830 | Strong | p-disubstituted C-H bend |
| ~760, 700 | Strong | Monosubstituted C-H bend |
Interpretation of the IR Spectrum:
-
O-H Stretch: The strong, broad absorption band centered around 3350 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols. [2]* C-H Stretches: The absorptions in the 3050-3020 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings. [3]The bands between 2960 and 2850 cm⁻¹ correspond to the C-H stretches of the aliphatic methyl and methine groups.
-
Aromatic C=C Stretches: The strong absorptions at approximately 1610, 1510, and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. [3]* C-O Stretch: The strong band around 1230 cm⁻¹ is attributed to the C-O stretching vibration of the phenol group.
-
Out-of-Plane C-H Bending: The strong absorption at about 830 cm⁻¹ is indicative of a para-disubstituted benzene ring. The strong bands at approximately 760 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.
Experimental Protocol for FTIR Spectroscopy
For a liquid sample like 4-(1-Phenylethyl)phenol, the following transmission method is a reliable approach.
-
Sample Preparation:
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). [4] * Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. [4]2. Instrument Setup:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Ensure the instrument is properly aligned and has a stable background.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for 4-(1-Phenylethyl)phenol
| m/z | Relative Intensity | Assignment |
| 198 | Moderate | [M]⁺ (Molecular Ion) |
| 183 | High | [M - CH₃]⁺ |
| 105 | Moderate | [C₈H₉]⁺ (phenylethyl fragment) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 198 corresponds to the molecular ion [C₁₄H₁₄O]⁺, confirming the molecular weight of the compound. [1]* Major Fragmentation Pathways:
-
Loss of a Methyl Group: The base peak at m/z 183 is due to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic cation. This is a common fragmentation pathway for compounds with a benzylic methyl group.
-
Benzylic Cleavage: Cleavage of the bond between the two aromatic rings can lead to the formation of a phenylethyl fragment with m/z 105.
-
Tropylium Ion: The peak at m/z 91 is characteristic of a tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of compounds containing a benzyl group. [5]
-
Caption: Proposed mass spectral fragmentation pathway for 4-(1-Phenylethyl)phenol.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like 4-(1-Phenylethyl)phenol.
-
Sample Preparation:
-
Prepare a dilute solution of 4-(1-Phenylethyl)phenol in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
-
Column: A nonpolar or moderately polar capillary column is suitable for separating alkylphenols.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) is a standard method for generating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compounds are separated based on their boiling points and interactions with the column's stationary phase as they are carried by an inert gas (e.g., helium).
-
As each compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4-(1-Phenylethyl)phenol. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The experimental protocols outlined in this guide represent robust methodologies for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the structural analysis. This in-depth understanding of the spectroscopic properties of 4-(1-Phenylethyl)phenol is essential for its use in research, development, and quality assurance in the chemical and pharmaceutical industries.
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National Institute of Standards and Technology. (n.d.). Phenol, 4-(1-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Agilent Technologies. (2011). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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- Gee, K. R., & Schaeffer, T. (1964). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 42(6), 1340-1346.
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
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Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 91(10), 2727-2731.
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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Chromatography Online. (2026, January 22). Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
- Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society, 78(7), 1332-1335.
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Pharmaceutical Concepts. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry [Video]. YouTube. Retrieved from [Link]
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-
Williams, D. H. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Isomers of 1-phenylethyl substituted phenols
An In-Depth Technical Guide to the Isomers of 1-Phenylethyl Substituted Phenols
Abstract
The 1-phenylethyl substituted phenol scaffold is a cornerstone in both industrial and pharmaceutical chemistry. Its structural versatility, arising from both positional isomerism and chirality, allows for a wide range of applications, from polymer chemistry to the design of complex Active Pharmaceutical Ingredients (APIs). However, this same versatility presents a significant challenge: the precise synthesis, separation, and characterization of specific isomers are critical for function, yet often non-trivial to achieve. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, separation, analysis, and application of these important compounds, grounded in established chemical principles and field-proven methodologies.
The Landscape of Isomerism in 1-Phenylethyl Phenols
The structure of 1-phenylethyl substituted phenol inherently gives rise to two distinct forms of isomerism: positional isomerism on the phenolic ring and stereoisomerism at the benzylic carbon of the phenylethyl group. Understanding this landscape is the first step toward rationally designing synthetic and analytical strategies.
-
Positional Isomerism : The hydroxyl group of phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions[1]. Consequently, the alkylation of phenol with a 1-phenylethyl source primarily yields 2-(1-phenylethyl)phenol (ortho isomer) and 4-(1-phenylethyl)phenol (para isomer). The meta isomer is not typically formed in significant quantities under standard Friedel-Crafts conditions. Further reaction can lead to di- and tri-substituted products, such as 2,4-bis(1-phenylethyl)phenol[2].
-
Stereoisomerism : The benzylic carbon atom of the 1-phenylethyl group (the carbon bonded to both aromatic rings and a methyl group) is a stereocenter. This gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-phenylethyl phenol and (S)-1-phenylethyl phenol. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. This distinction is paramount in drug development, where enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[3].
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An In-Depth Technical Guide to the Racemic Mixture of 4-(1-Phenylethyl)phenol and its Stereochemistry
This guide provides a comprehensive technical overview of 4-(1-phenylethyl)phenol, a chiral molecule of significant interest in chemical synthesis and drug discovery. We will delve into the synthesis of its racemic form, explore methodologies for the resolution of its constituent enantiomers, detail analytical techniques for their characterization, and discuss the importance of stereoisomerism in the context of its potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound's stereochemistry.
Introduction to 4-(1-Phenylethyl)phenol: A Chiral Phenolic Compound
4-(1-Phenylethyl)phenol, with the chemical formula C₁₄H₁₄O, is an aromatic organic compound featuring a phenol ring substituted at the para position with a 1-phenylethyl group.[1] The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl moiety gives rise to chirality, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(1-phenylethyl)phenol and (S)-4-(1-phenylethyl)phenol.
A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate.[2] Such a mixture is optically inactive, as the equal and opposite optical rotations of the two enantiomers cancel each other out. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereoselectivity is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with one specific enantiomer, while the other may be inactive or even elicit undesirable side effects.[3][4][5][6]
Table 1: Physicochemical Properties of 4-(1-Phenylethyl)phenol
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molar Mass | 198.26 g/mol | |
| CAS Number | 1988-89-2 | [1] |
| Appearance | Colorless to yellow liquid | [7] |
| Stereochemistry | Racemic | [2] |
Synthesis of Racemic 4-(1-Phenylethyl)phenol
The most direct and common method for synthesizing racemic 4-(1-phenylethyl)phenol is through the Friedel-Crafts alkylation of phenol with styrene.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.
Causality in Experimental Design
The choice of catalyst is critical in Friedel-Crafts alkylation. While traditional Lewis acids like AlCl₃ are effective, they can lead to over-alkylation and the formation of complex mixtures. The use of solid acid catalysts, such as acid-activated clays or sulfated zirconia, is often preferred in industrial settings due to their ease of separation, reusability, and potentially higher selectivity.[8][9] The reaction temperature and the molar ratio of reactants are key parameters to control to maximize the yield of the desired mono-alkylated product and minimize the formation of di- and tri-styrenated phenols.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Styrene
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., sulfated zirconia, Amberlyst-15)
-
Toluene (or other suitable solvent)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
Add the acid catalyst to the phenol solution. The amount of catalyst will depend on its activity and should be optimized (typically 5-15% by weight of the reactants).[8]
-
Heat the mixture to the desired reaction temperature (e.g., 100-120°C).[8]
-
Slowly add styrene to the reaction mixture over a period of several hours using a dropping funnel. This controlled addition helps to prevent polymerization of styrene and minimizes the formation of poly-alkylated products.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol.
-
Neutralize the aqueous phase with hydrochloric acid and extract with a suitable organic solvent (e.g., ethyl acetate) to recover any unreacted phenol if desired.
-
Wash the organic phase containing the product with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic 4-(1-phenylethyl)phenol.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Chiral Resolution of (±)-4-(1-Phenylethyl)phenol
The separation of the enantiomers of 4-(1-phenylethyl)phenol from the racemic mixture is a critical step in obtaining stereochemically pure compounds for further study or application. Two common and effective methods for this are classical diastereomeric salt resolution and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic phenolic compound with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[10] Since 4-(1-phenylethyl)phenol is acidic, a chiral amine is a suitable resolving agent. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11]
Causality in Experimental Design: The choice of the chiral resolving agent is crucial and often empirical. Common choices for resolving acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine. The selection of the solvent system is equally important, as it dictates the solubility difference between the diastereomeric salts. A solvent that maximizes this difference will lead to a more efficient separation.
Experimental Protocol: Diastereomeric Salt Resolution
Materials:
-
Racemic 4-(1-phenylethyl)phenol
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid solution
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the racemic 4-(1-phenylethyl)phenol in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the phenol solution with stirring.
-
Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the resolved phenol can be checked at this stage by liberating a small sample of the salt with acid and analyzing it by chiral HPLC.
-
To liberate the enantiomerically enriched phenol, dissolve the diastereomeric salt in water and acidify the solution with hydrochloric acid.
-
Extract the liberated phenol with an organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The mother liquor, which is now enriched in the other diastereomeric salt, can be treated similarly to recover the other enantiomer of 4-(1-phenylethyl)phenol.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[12] For a racemic alcohol like 4-(1-phenylethyl)phenol, lipases are commonly used to catalyze an acylation reaction in the presence of an acyl donor. One enantiomer is acylated at a much faster rate than the other, resulting in a mixture of one acylated enantiomer and the unreacted, opposite enantiomer.
Causality in Experimental Design: The choice of lipase is critical for achieving high enantioselectivity. Lipases from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia are known for their broad substrate scope and high stereoselectivity.[13] The acyl donor (e.g., vinyl acetate) and the solvent (typically a non-polar organic solvent like hexane or toluene) are also important parameters that can influence the reaction rate and enantioselectivity. The reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 4-(1-phenylethyl)phenol
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous non-polar organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve the racemic 4-(1-phenylethyl)phenol in the anhydrous organic solvent.
-
Add the acyl donor to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the product.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer of 4-(1-phenylethyl)phenol from the acylated enantiomer by column chromatography on silica gel.
Analytical Methods for Enantiomeric Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining the enantiomeric purity of 4-(1-phenylethyl)phenol. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral HPLC Method Development
Causality in Experimental Design: The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[14] For phenolic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), needs to be optimized to achieve good resolution and reasonable retention times. The flow rate and column temperature can also be adjusted to fine-tune the separation.
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
Protocol for Chiral HPLC Analysis:
-
Prepare a stock solution of the sample (racemic mixture or a resolved enantiomer) in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Applications and Stereochemical Significance
While specific pharmacological data for the individual enantiomers of 4-(1-phenylethyl)phenol are not extensively published in readily available literature, the general principles of stereochemistry in drug design provide a strong rationale for their separation and individual study.[3][5] Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[15][16] It is highly probable that the (R) and (S) enantiomers of 4-(1-phenylethyl)phenol will exhibit different potencies and/or mechanisms of action in biological systems.
For instance, a derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has shown pro-apoptotic activity in cancer cell lines, highlighting the potential of this structural class in oncology research.[15] The precise stereochemical configuration of the 1-phenylethyl groups in such molecules would undoubtedly influence their interaction with biological targets. Therefore, the availability of enantiomerically pure (R)- and (S)-4-(1-phenylethyl)phenol is a prerequisite for detailed structure-activity relationship (SAR) studies and for the development of novel therapeutic agents with improved selectivity and reduced off-target effects.
Conclusion
The racemic mixture of 4-(1-phenylethyl)phenol serves as a valuable starting point for the synthesis of enantiomerically pure compounds. The choice of synthetic and resolution methods will depend on the scale of the desired product and the available resources. Friedel-Crafts alkylation provides a straightforward route to the racemate, while classical diastereomeric salt resolution and enzymatic kinetic resolution offer effective strategies for obtaining the individual enantiomers. Accurate determination of enantiomeric purity is readily achieved using chiral HPLC. The investigation of the distinct biological properties of (R)- and (S)-4-(1-phenylethyl)phenol represents a promising area for future research, particularly in the fields of medicinal chemistry and drug discovery.
References
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Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link][17]
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link][10]
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Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link][11]
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Ferreira, V. F., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(12), 9697-9708. [Link][12]
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Gotor, V., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link][13]
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I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link][14]
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Kim, J. H., et al. (2020). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. The Korean Journal of Physiology & Pharmacology, 24(2), 143-151. [Link][15]
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LookChem. (n.d.). Cas 4237-44-9,o-(1-phenylethyl)phenol. Retrieved from [Link][7]
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MDPI. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link][18]
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National Center for Biotechnology Information. (n.d.). 4-(1-Phenylethyl)phenol. PubChem. Retrieved from [Link][1]
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National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Retrieved from [Link][3]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link][19]
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PubMed. (1992). Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole. Chirality, 4(7), 432-437. [Link][20]
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PubMed. (2015). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Bulletin of the Korean Chemical Society, 36(4), 1145-1150. [Link][8]
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Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link][21]
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ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link][22]
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ResearchGate. (2020). The Significance of Chirality in Drug Design and Development. Retrieved from [Link][5]
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U.S. Food and Drug Administration. (n.d.). 4-(1-PHENYLETHYL)PHENOL. Global Substance Registration System. Retrieved from [Link][2]
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Vasi, S., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4984. [Link][4]
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Synonyms for 4-(1-Phenylethyl)phenol like p-(1-Phenylethyl)phenol
An In-Depth Technical Guide to 4-(1-Phenylethyl)phenol and Its Isomers
Executive Summary: 4-(1-Phenylethyl)phenol is an alkylphenol of significant industrial interest, serving as a critical intermediate in chemical synthesis, a component in polymer production, and an antioxidant. The precise nomenclature and differentiation from its isomers are paramount for researchers and developers, as the position of the phenylethyl group on the phenol ring dictates the compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of 4-(1-Phenylethyl)phenol, focusing on its nomenclature, isomeric forms, physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations.
Nomenclature and Chemical Identity
The accurate identification of a chemical compound is the foundation of scientific research. 4-(1-Phenylethyl)phenol is subject to various naming conventions, and understanding these is crucial for navigating literature and regulatory documents.
The Primary Compound: 4-(1-Phenylethyl)phenol
The designation "4-" or "p-" (para) indicates that the phenylethyl group is attached to the phenol ring at the carbon atom opposite the hydroxyl group. This symmetrical substitution influences its physical properties, such as its melting point and crystalline structure.
A comprehensive list of synonyms and identifiers for the para isomer is provided below.[1][2]
| Identifier | Value |
| IUPAC Name | 4-(1-phenylethyl)phenol |
| Common Synonyms | p-(1-Phenylethyl)phenol, p-(alpha-Methylbenzyl)phenol, Styrolfenol |
| CAS Number | 1988-89-2 |
| Molecular Formula | C14H14O |
| Molecular Weight | 198.26 g/mol |
| InChI Key | XHASMJXNUHCHBL-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Positional Isomers: The Importance of Substitution Patterns
The synthesis of 4-(1-Phenylethyl)phenol often yields its positional isomer, 2-(1-Phenylethyl)phenol, as a byproduct. The properties and reactivity of these isomers differ significantly due to steric and electronic effects.
-
2-(1-Phenylethyl)phenol (ortho-isomer): The phenylethyl group is adjacent to the hydroxyl group. This proximity can lead to intramolecular hydrogen bonding, affecting its boiling point and acidity. Common synonyms include o-(1-Phenylethyl)phenol and 1-(2-Hydroxyphenyl)-1-phenylethane.[3][4]
-
3-(1-Phenylethyl)phenol (meta-isomer): This isomer is less commonly encountered in standard synthesis routes.
The diagram below illustrates the relationship between the reactants and the primary isomeric products.
Caption: Synthesis of ortho and para isomers from phenol and styrene.
Physicochemical Properties
The substitution pattern directly impacts the compound's physical and chemical characteristics. The table below summarizes key properties for the para and ortho isomers.
| Property | 4-(1-Phenylethyl)phenol (para) | 2-(1-Phenylethyl)phenol (ortho) | Rationale for Difference |
| Molecular Weight | 198.26 g/mol [1] | 198.26 g/mol [3] | Isomers have the same molecular formula and thus the same weight. |
| Physical State | Solid at room temperature[5] | Liquid or low-melting solid | The symmetry of the para-isomer allows for more efficient crystal packing, resulting in a higher melting point. |
| Octanol/Water Partition Coeff. (logP) | 3.5 (Computed)[1] | 3.544 (Experimental)[4] | Both isomers are highly lipophilic, with minimal difference in partitioning behavior. |
| Boiling Point | Not determined experimentally | ~653 K (380 °C) (Predicted)[4] | The ortho-isomer's potential for intramolecular hydrogen bonding can reduce intermolecular forces, often lowering the boiling point compared to the para-isomer where only intermolecular bonding occurs. |
Synthesis Protocol: Friedel-Crafts Alkylation of Phenol
The most common method for synthesizing 4-(1-Phenylethyl)phenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. The mechanism involves the protonation of styrene to form a stable secondary carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.
Causality Behind Experimental Choices:
-
Catalyst: An acid catalyst (e.g., sulfuric acid, Amberlyst-15 ion-exchange resin) is required to generate the carbocation electrophile from styrene. The choice of catalyst can influence the ratio of ortho to para products.
-
Temperature: The reaction is typically run at a moderate temperature. Higher temperatures can favor the thermodynamically more stable para product but may also increase the formation of byproducts like diphenyl ether or bis-alkylated phenols.
-
Solvent: A non-polar solvent may be used, though excess phenol can often serve as the solvent.
Step-by-Step Laboratory Protocol:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with phenol and the chosen acid catalyst (e.g., 5% by weight of Amberlyst-15 resin).
-
Reaction Initiation: Heat the mixture to 80-100°C with stirring.
-
Styrene Addition: Add styrene dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
If a liquid acid was used, neutralize the mixture with a mild base like sodium bicarbonate solution.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via vacuum distillation or column chromatography to separate the para and ortho isomers.
-
Caption: General workflow for the synthesis of 4-(1-Phenylethyl)phenol.
Applications and Industrial Relevance
4-(1-Phenylethyl)phenol's chemical structure makes it a versatile molecule in several industrial applications.
-
Chemical Intermediate: It is a precursor for synthesizing other complex molecules and specialty chemicals.[6]
-
Antioxidant: Like many hindered phenols, it can act as an antioxidant, preventing oxidative degradation in organic materials.[6]
-
Polymer Additive: It can be used in the production of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate, potentially as a chain termination agent or a modifier to enhance stability.[6]
-
Corrosion Inhibitor: Its properties make it suitable for use as a corrosion inhibitor in various formulations.[6]
-
Endocrine Disruption Potential: It is important to note that as an alkylphenol, this compound is classified as a potential endocrine-disrupting compound.[1] This is a critical consideration for professionals in drug development and toxicology, as exposure could have biological consequences.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of 4-(1-Phenylethyl)phenol and its isomers. The technique separates the compounds based on their boiling points and polarity, and the mass spectrometer provides a unique fragmentation pattern for unambiguous identification.[1]
Step-by-Step Analytical Protocol (General):
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent like dichloromethane or methanol. If necessary, derivatization (e.g., silylation) of the hydroxyl group can be performed to improve chromatographic peak shape, although it is not always required.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.
-
Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms or equivalent). A temperature gradient is applied to the column oven to separate the isomers based on their differential interaction with the column's stationary phase. The less polar ortho-isomer typically elutes before the para-isomer.
-
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, creating a mass spectrum.
-
Data Analysis: The resulting chromatogram shows peaks at specific retention times for each isomer. The mass spectrum of each peak is compared to a reference library (e.g., NIST) to confirm its identity. The characteristic fragment for these compounds is often the loss of a methyl group (M-15), resulting in a prominent ion at m/z 183.[1]
Caption: Standard workflow for the GC-MS analysis of phenylethylphenols.
Safety and Handling
Proper handling of 4-(1-Phenylethyl)phenol is essential due to its hazard profile.
| Hazard Information | Details |
| GHS Pictogram | |
| Signal Word | Warning [5] |
| Hazard Statement | H319: Causes serious eye irritation. [5][7] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
References
-
National Center for Biotechnology Information. "4-(1-Phenylethyl)phenol." PubChem Compound Database, [Link].
-
Chemos GmbH & Co.KG. "Safety Data Sheet: p-(1-Phenylethyl)phenol." 2020, [Link].
-
NIST. "Phenol, 4-(1-methyl-1-phenylethyl)-." NIST Chemistry WebBook, [Link].
-
National Center for Biotechnology Information. "2-(1-Phenylethyl)phenol." PubChem Compound Database, [Link].
-
Cheméo. "Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9)." Cheméo, [Link].
-
Global Substance Registration System. "4-(1-PHENYLETHYL)PHENOL." GSRS, [Link].
-
U.S. Environmental Protection Agency. "Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-." Substance Registry Services, [Link].
-
U.S. Environmental Protection Agency. "Method 8041A: Phenols by Gas Chromatography." EPA, [Link].
-
Japan Existing Chemical Data Base. "4-(1-Methyl-1-phenylethyl)phenol." [Link].
-
ResearchGate. "Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a." ResearchGate, [Link].
- Google Patents. "CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
-
Australian Department of Health. "Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment." [Link].
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Methodological & Application
High-Selectivity Synthesis of 4-(1-Phenylethyl)phenol via Acid-Catalyzed Friedel-Crafts Alkylation
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 4-(1-Phenylethyl)phenol through the Friedel-Crafts alkylation of phenol with styrene. We delve into the underlying electrophilic aromatic substitution mechanism, detailing the factors that govern the high regioselectivity for the para-substituted product. A field-proven, detailed experimental protocol using a solid acid catalyst is presented, which offers significant advantages in terms of operational safety, ease of product isolation, and reduced corrosive waste streams compared to traditional Lewis acids. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical insights necessary for successful and reproducible synthesis.
Introduction and Significance
The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry, allows for the direct attachment of alkyl groups to aromatic rings.[1] The reaction between phenol and styrene is a highly efficient route to produce (1-Phenylethyl)phenols. The primary isomer of interest, 4-(1-Phenylethyl)phenol (also known as p-(α-Methylbenzyl)phenol), is a valuable chemical intermediate. Its bifunctional nature, combining a phenolic hydroxyl group with a bulky hydrophobic substituent, makes it a key building block in the synthesis of antioxidants, specialty polymers (e.g., as a chain terminator in polycarbonates), and as a precursor for various pharmaceutical agents.
The selection of an appropriate catalyst and reaction conditions is paramount to control the regioselectivity and minimize the formation of byproducts, such as the ortho-isomer and polyalkylated species.[2] While traditional catalysts like aluminum chloride (AlCl₃) are effective, their use is complicated by their hygroscopic nature, corrosive properties, and the formation of complex waste streams during aqueous workup.[3] Modern approaches increasingly favor solid acid catalysts, such as zeolites or acid-activated clays, which are easily separable, reusable, and promote high selectivity under milder conditions.[4][5]
Reaction Mechanism: The Basis for Selectivity
The alkylation of phenol with styrene proceeds via an electrophilic aromatic substitution (EAS) pathway. The causality behind the high selectivity for the para-product is rooted in the interplay of electronic and steric effects.
-
Generation of the Electrophile: The reaction is initiated by the acid catalyst, which protonates the double bond of styrene. This generates a resonance-stabilized secondary benzylic carbocation, a potent electrophile. The stability of this carbocation is crucial for the reaction to proceed efficiently.[4]
-
Electrophilic Attack: The phenol ring is highly activated towards EAS by the electron-donating hydroxyl (-OH) group. The lone pairs on the oxygen atom increase the electron density of the ring, particularly at the ortho and para positions. The activated ring then acts as a nucleophile, attacking the carbocation.[4]
-
Regioselectivity (para vs. ortho): While both ortho and para positions are electronically activated, the attack at the para position is sterically favored. The bulky (1-phenylethyl) carbocation experiences significant steric hindrance from the adjacent hydroxyl group when attempting to attack the ortho position. Consequently, the formation of 4-(1-Phenylethyl)phenol is the major pathway.[4]
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the catalyst and restore the aromaticity of the ring, yielding the final product.
Caption: Mechanism of Friedel-Crafts Alkylation of Phenol with Styrene.
Experimental Protocol
This protocol describes a robust and reproducible method for the laboratory-scale synthesis of 4-(1-Phenylethyl)phenol using acid-activated montmorillonite K10 clay as a solid acid catalyst. The use of a solid catalyst simplifies the workup procedure to a simple filtration.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Phenol | 108-95-2 | 94.11 | Corrosive, toxic. Handle with extreme care. |
| Styrene | 100-42-5 | 104.15 | Flammable liquid. Inhibitor should be removed. |
| Montmorillonite K10 | 1318-93-0 | N/A | Solid acid catalyst. Dry before use. |
| Toluene | 108-88-3 | 92.14 | Solvent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For washing. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Safety and Handling Precautions
-
Phenol: Is highly toxic and corrosive. It can cause severe chemical burns upon skin contact and is harmful if inhaled or ingested. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber or neoprene).[4]
-
Styrene: Is a flammable liquid and vapor. It should be handled in a well-ventilated area away from ignition sources.[4]
-
Toluene: Is a flammable solvent with potential reproductive toxicity. Handle in a fume hood.
-
General: Ensure all glassware is thoroughly dried before use to prevent deactivation of the catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenol.[4]
Step-by-Step Procedure
-
Catalyst and Reagent Preparation:
-
Dry the montmorillonite K10 catalyst in an oven at 120 °C for at least 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator.
-
If the styrene contains an inhibitor (like 4-tert-butylcatechol), pass it through a short column of basic alumina to remove it just prior to use.
-
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add phenol (47.0 g, 0.5 mol).
-
Add toluene (100 mL) to the flask and begin stirring to dissolve the phenol.
-
Once the phenol has dissolved, add the pre-dried montmorillonite K10 catalyst (5.0 g, ~10 wt% relative to phenol).
-
-
Reaction Execution:
-
Heat the stirred mixture to 80 °C using a heating mantle with a temperature controller.
-
Using an addition funnel, add styrene (10.4 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes. A slight exotherm may be observed. Maintain the internal temperature at 80-85 °C.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the styrene is consumed (typically 4-6 hours).
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solid catalyst by vacuum filtration, washing the filter cake with a small amount of toluene (2 x 15 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation.
-
Alternatively, for higher purity, the product can be recrystallized from a suitable solvent system like hexanes/ethyl acetate. The pure 4-(1-Phenylethyl)phenol is a white crystalline solid.
-
Characterization
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR: Confirm the structure and purity. The ¹H NMR should show a characteristic quartet for the methine proton and a doublet for the methyl group.
-
FT-IR: Identify the broad -OH stretch (around 3300 cm⁻¹) and aromatic C-H and C=C stretches.
-
GC-MS: Confirm the molecular weight (198.26 g/mol ) and fragmentation pattern.[6]
Data Presentation and Expected Results
The following tables summarize typical reaction parameters and expected outcomes for this synthesis.
Table 1: Optimized Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Phenol:Styrene) | 5:1 | A large excess of phenol minimizes polyalkylation and acts as a solvent.[5] |
| Catalyst | Montmorillonite K10 | Solid acid catalyst allows for easy separation and high para-selectivity. |
| Catalyst Loading | 10 wt% (relative to phenol) | Provides sufficient active sites for efficient conversion. |
| Reaction Temperature | 80 °C | Balances reaction rate and selectivity, minimizing side reactions. |
| Reaction Time | 4–6 hours | Typically sufficient for complete consumption of the limiting reagent (styrene). |
Table 2: Representative Product Distribution
| Compound | Result | Notes |
| Styrene Conversion | >98% | Indicates a highly efficient reaction. |
| 4-(1-Phenylethyl)phenol Yield | 85–92% | Isolated yield based on styrene. |
| 2-(1-Phenylethyl)phenol | <5% | The primary regioisomeric byproduct. |
| Polyalkylated Products | <3% | Minimized by the large excess of phenol. |
Workflow Visualization
The entire experimental process can be visualized as a logical flow from preparation to final analysis.
Caption: Experimental workflow for the synthesis of 4-(1-Phenylethyl)phenol.
Conclusion
The Friedel-Crafts alkylation of phenol with styrene using a solid acid catalyst is a highly efficient, selective, and operationally simple method for producing 4-(1-Phenylethyl)phenol. The protocol detailed in this application note is self-validating, providing clear causality for experimental choices and a reproducible procedure for obtaining high yields of the desired para-isomer. This method avoids the use of hazardous and corrosive traditional Lewis acids, aligning with the principles of green chemistry by simplifying waste disposal and improving overall safety. For professionals in drug development and materials science, this robust synthesis provides reliable access to a key chemical intermediate.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. [Table from a publication]. Retrieved from [Link]
-
Pan, A., Nguyen, V. K., Rangel, L., Fan, C., & Kou, K. G. M. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94763, 4-(1-Phenylethyl)phenol. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Separation of Phenol Derivatives by HPLC
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Phenol Derivative Separation
Phenol derivatives represent a vast and structurally diverse class of organic compounds, playing critical roles across various scientific and industrial domains. From their presence as essential bioactive molecules in nutraceuticals and pharmaceuticals to their status as priority environmental pollutants, the accurate separation and quantification of these compounds are of paramount importance.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and adaptability for a wide array of phenolic structures.[3][4]
The inherent complexity of samples containing phenol derivatives, which often exist as intricate mixtures of isomers and congeners with subtle differences in polarity, presents a significant chromatographic challenge.[5] This guide provides a comprehensive framework for developing and implementing robust HPLC methods for the effective separation of phenol derivatives. It moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles and strategic decisions that govern successful chromatographic outcomes.
Pillar 1: Strategic Selection of the Chromatographic Mode and Stationary Phase
The foundation of any successful HPLC separation lies in the judicious choice of the chromatographic mode and, consequently, the stationary phase. For phenol derivatives, reversed-phase (RP) chromatography is the most widely employed and generally effective approach.[1][4]
The Dominance of Reversed-Phase HPLC
In RP-HPLC, a nonpolar stationary phase is paired with a polar mobile phase. The separation mechanism is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[6] Phenol derivatives, with their characteristic aromatic ring, possess sufficient hydrophobicity to be retained on common RP stationary phases.
Causality Behind Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the most popular and versatile stationary phase for phenol analysis, offering a high degree of hydrophobicity and excellent retention for a broad range of phenolic compounds.[7][8] Its widespread use is a testament to its robustness and the extensive body of application literature available.
-
Phenyl-Bonded Phases: These phases provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the phenol derivatives.[9] This can be particularly advantageous for separating isomers or compounds with similar hydrophobicity that are poorly resolved on a C18 column.
-
Polar-Embedded and Polar-Endcapped Phases: These newer generation silica-based columns incorporate polar functional groups within the alkyl chains or at the surface, respectively.[8] This modification helps to mitigate the undesirable interactions with residual silanols on the silica surface, leading to improved peak shape, especially for more polar or acidic phenols.
-
Core-Shell and Monolithic Columns: These columns offer enhanced efficiency and faster separations at lower backpressures compared to traditional fully porous particle columns.[1][2][10] They are ideal for high-throughput analysis and for resolving complex mixtures of phenol derivatives.
Pillar 2: The Art and Science of Mobile Phase Optimization
The mobile phase is the active partner in the chromatographic separation, and its composition is a critical determinant of retention, selectivity, and resolution.[11]
Key Mobile Phase Constituents and Their Roles:
-
Aqueous Component: Typically, HPLC-grade water is the weak solvent in the mobile phase.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to increase the mobile phase's elution strength.[11]
-
Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and is a weaker hydrogen bond acceptor.
-
Methanol: Is a stronger hydrogen bond donor and acceptor, which can lead to different selectivity compared to acetonitrile, particularly with phenyl-bonded stationary phases.[6]
-
-
pH Modifier: The ionization state of phenolic hydroxyl groups is pH-dependent and significantly influences their retention in RP-HPLC.[6]
-
Acidic pH: Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase suppresses the ionization of phenolic hydroxyl groups.[4][12] This leads to increased hydrophobicity, stronger retention, and improved peak shape by minimizing tailing. A pH of around 2-3 is commonly employed.
-
Gradient Elution: A Necessity for Complex Mixtures
Due to the wide range of polarities often encountered in samples containing multiple phenol derivatives, isocratic elution (constant mobile phase composition) is often insufficient. Gradient elution, where the proportion of the organic modifier is increased over time, is essential for:
-
Resolving compounds with diverse polarities in a single run.
-
Sharpening peaks of late-eluting compounds.
-
Reducing analysis time.[6]
Pillar 3: Detection Strategies for Sensitivity and Selectivity
The choice of detector is dictated by the required sensitivity, selectivity, and the structural information needed.
-
UV-Vis and Diode Array Detection (DAD): These are the most common detectors for phenol analysis due to the strong UV absorbance of the aromatic ring.[10][13]
-
A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment.[4]
-
Typical monitoring wavelengths for general phenol screening are around 274-280 nm.[14][15] For specific classes like flavonoids or anthocyanins, other wavelengths (e.g., 360 nm or 530 nm) are more appropriate.[4]
-
-
Fluorescence Detection: For phenols that fluoresce or can be derivatized with a fluorescent tag, this method offers significantly higher sensitivity and selectivity compared to UV detection.[14]
-
Electrochemical Detection: This technique is highly sensitive and selective for electroactive compounds like phenols, making it suitable for trace-level analysis.[14][16]
-
Mass Spectrometry (MS): The hyphenation of HPLC with MS provides the highest level of selectivity and structural information, enabling definitive identification and quantification of phenol derivatives, especially in complex matrices.[1]
Experimental Protocols
Protocol 1: General Screening of Phenol Derivatives in an Aqueous Sample
This protocol provides a robust starting point for the analysis of a variety of phenol derivatives in a relatively clean matrix.
1. Sample Preparation:
- For aqueous samples with potential particulate matter, filter through a 0.45 µm syringe filter prior to injection.
- For samples with low concentrations of phenols, a solid-phase extraction (SPE) step may be necessary.[2][17]
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the sample onto the cartridge.
- Wash with water to remove interferences.
- Elute the phenols with methanol or acetonitrile.
- Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (with spectral acquisition from 200-400 nm) |
3. Data Analysis:
- Identify peaks by comparing retention times with those of authentic standards.
- Confirm peak identity by comparing the UV-Vis spectra obtained from the DAD with those of the standards.
- Quantify the analytes using an external standard calibration curve.
Protocol 2: High-Throughput Analysis of Phenolic Acids in Plant Extracts
This protocol is optimized for rapid analysis, making it suitable for screening a large number of samples.
1. Sample Preparation:
- Extract 1 g of dried, ground plant material with 20 mL of 80:20 methanol:water with 0.1% HCl.
- Sonicate the mixture for 30 minutes.[15]
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | UHPLC system capable of high pressures |
| Column | Core-Shell C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 320 nm |
3. Method Validation:
- Linearity: Prepare calibration standards at a minimum of five concentration levels and demonstrate a correlation coefficient (R²) of ≥ 0.99.[12]
- Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes. Recoveries should typically be within 80-120%.[12]
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should generally be less than 5%.
Visualization of Method Development Workflow
Caption: A generalized workflow for HPLC method development for phenol derivatives.
Trustworthiness: A Self-Validating System
The protocols outlined above are designed to be self-validating. The inclusion of system suitability tests, such as checking for peak asymmetry and theoretical plates, before each analytical run ensures the consistent performance of the HPLC system.[14] Furthermore, the use of a DAD detector allows for real-time monitoring of peak purity, adding a layer of confidence to the analytical results. The validation parameters described in Protocol 2 provide a framework for ensuring that the developed method is reliable, reproducible, and fit for its intended purpose.[2]
Conclusion
The separation of phenol derivatives by HPLC is a nuanced process that requires a systematic and scientifically grounded approach. By understanding the interplay between the stationary phase, mobile phase, and analyte properties, researchers can develop robust and reliable methods. The protocols and guidelines presented herein serve as a comprehensive resource for scientists and drug development professionals, enabling them to tackle the diverse challenges associated with the analysis of this important class of compounds. The continuous evolution of HPLC technology, including advancements in column chemistries and instrumentation, promises even greater resolving power and analytical speed in the future.[3]
References
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-
Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Available at: [Link]
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Zaidan, U. H., et al. (n.d.). VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC. Brazilian Journal of Petroleum and Gas. Available at: [Link]
-
Determination of Phenols in Soils by HPLC. (2023). ALS Environmental. Available at: [Link]
-
Recent developments in the HPLC separation of phenolic compounds. (2011). PubMed. Available at: [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]
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SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Redalyc. Available at: [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Available at: [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
-
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (n.d.). ResearchGate. Available at: [Link]
-
HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. An Efficient General Screening Method for the Presence of Phenols in Water. (n.d.). Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Available at: [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Available at: [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). PMC - NIH. Available at: [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Available at: [Link]
-
HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. (n.d.). Journal of Hygienic Engineering and Design. Available at: [Link]
-
Sample preparation in the determination of phenolic compounds in fruits. (2025). ResearchGate. Available at: [Link]
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- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for the Derivatization of Phenols for GC Analysis
Introduction: Overcoming the Analytical Challenges of Phenols in Gas Chromatography
Phenolic compounds, a vast and important class of molecules found in pharmaceuticals, natural products, and environmental samples, present a significant challenge for direct analysis by gas chromatography (GC). Their inherent polarity, due to the acidic hydroxyl group, leads to several analytical issues. These include poor peak shape (tailing) due to interactions with active sites in the GC system, low volatility preventing efficient elution from the GC column, and thermal instability causing degradation at the high temperatures of the injector and column.[1][2]
Derivatization is a chemical modification technique that transforms these polar, non-volatile phenols into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[1][2][3] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[4] The result is a molecule that is more "GC-amenable," leading to improved chromatographic performance, enhanced sensitivity, and more reliable quantification.[4][5]
This application note provides a comprehensive guide to the three most common and effective derivatization strategies for phenols: Silylation , Acylation , and Alkylation . We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights to help you select the optimal derivatization strategy for your specific analytical needs.
Silylation: The Workhorse of Phenol Derivatization
Silylation is arguably the most prevalent and versatile derivatization technique for phenols in GC analysis.[5] The reaction involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, forming a less polar and more volatile TMS ether.[4]
The Chemistry of Silylation: A Nucleophilic Attack
The silylation of phenols proceeds via a nucleophilic attack (SN2) of the phenolic oxygen on the silicon atom of the silylating reagent.[5] The efficiency of this reaction is influenced by several factors, including the strength of the silylating agent, the steric hindrance around the hydroxyl group, and the presence of a catalyst. The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides.
Choosing the Right Silylating Reagent
A variety of silylating reagents are available, each with distinct reactivity and byproducts. The choice of reagent is critical for achieving complete derivatization.
| Reagent | Acronym | Key Characteristics | Byproducts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. One of the most common reagents for phenols.[6][7] | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available, leading to minimal interference from byproducts.[3] | N-methyltrifluoroacetamide |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.[8][9] | N-methyltrifluoroacetamide |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents to increase their reactivity, especially for hindered phenols.[4] | HCl |
| N-Trimethylsilylimidazole | TMSI | A strong silyl donor, particularly effective for hydroxyl groups and carboxylic acids.[4] | Imidazole |
Experimental Workflow for Silylation
Caption: General workflow for the silylation of phenols.
Protocol 1: Silylation of Phenols using BSTFA with TMCS Catalyst
Materials:
-
Phenolic standard or sample, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents readily react with water.[5][10] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: To approximately 1 mg of the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. The use of a catalyst like TMCS is recommended to enhance the reactivity of BSTFA, especially for sterically hindered phenols.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific phenols.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Self-Validation:
-
Completeness of Reaction: Analyze the sample by GC-MS. The absence of the underivatized phenol peak and the presence of a single, sharp peak for the TMS-phenol derivative indicates a complete reaction.
-
Stability of Derivative: Re-inject the sample after several hours to check for degradation of the TMS derivative. TBDMS derivatives formed using MTBSTFA offer significantly higher stability.[8]
Acylation: Forming Stable Ester Derivatives
Acylation is another robust derivatization technique where the phenolic hydroxyl group is converted into an ester. This is typically achieved using an acid anhydride or an acyl halide. The resulting ester derivatives are generally more stable than their silyl counterparts.
The Chemistry of Acylation: Esterification of Phenols
The acylation of phenols is an esterification reaction. With acid anhydrides, the reaction is often catalyzed by a base, such as pyridine, which also acts as a solvent. The reaction with acyl halides is typically more vigorous. Under basic aqueous conditions, acetic anhydride will derivatize phenols and amines, but not alcohols, offering a degree of selectivity.[11]
Common Acylating Reagents
| Reagent | Key Characteristics |
| Acetic Anhydride | A common and cost-effective reagent that forms acetate esters. Often used with pyridine as a catalyst and solvent.[11][12][13] |
| Trifluoroacetic Anhydride (TFAA) | Forms trifluoroacetyl (TFA) esters, which are highly volatile and provide excellent sensitivity with electron capture detectors (ECD). |
| Pentafluoropropionic Anhydride (PFPA) | Similar to TFAA, forms pentafluoropropionyl esters with high ECD response. |
| Heptafluorobutyric Anhydride (HFBA) | Forms heptafluorobutyryl esters, also providing a strong ECD signal. |
Experimental Workflow for Acylation
Caption: General workflow for the acylation of phenols.
Protocol 2: Acylation of Phenols using Acetic Anhydride and Pyridine
Materials:
-
Phenolic standard or sample.
-
Acetic Anhydride
-
Pyridine
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the phenolic sample in 100 µL of pyridine in a reaction vial.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Self-Validation:
-
Derivative Confirmation: The mass spectrum of the derivatized phenol should show a molecular ion corresponding to the acetylated product. The fragmentation pattern will also be indicative of the ester structure.
-
Reaction Byproducts: Be aware of the elution of excess derivatizing reagent and byproducts. A solvent-free injection or a temperature program that separates these from the analytes of interest may be necessary.
Alkylation: Enhancing Sensitivity with Electron Capturing Groups
Alkylation involves replacing the acidic hydrogen of the phenol with an alkyl group, forming an ether.[5] This method is particularly valuable when high sensitivity is required, as fluorinated alkylating agents can be used to introduce electron-capturing groups, making the derivatives highly responsive to an Electron Capture Detector (ECD).[5]
The Chemistry of Alkylation: Nucleophilic Displacement
The alkylation of phenols is a nucleophilic displacement reaction where the phenoxide ion acts as the nucleophile, attacking the alkylating agent.[5] The reaction is typically carried out under basic conditions to deprotonate the phenol and form the more nucleophilic phenoxide. For some applications, a phase-transfer catalyst is employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkylating agent.[14]
Key Alkylating Reagents
| Reagent | Acronym | Key Characteristics |
| Pentafluorobenzyl Bromide | PFBBr | Forms pentafluorobenzyl (PFB) ethers, which are extremely sensitive to ECD.[14][15] Often used in environmental analysis for trace-level detection of phenols. |
| Diazomethane | A potent methylating agent, but it is also highly toxic and explosive, requiring specialized handling procedures. | |
| Dimethylformamide dialkyl acetals | Can be used for "flash alkylation" where derivatization occurs in the hot GC injection port. |
Experimental Workflow for Alkylation with PFBBr
Caption: General workflow for the alkylation of phenols using PFBBr.
Protocol 3: Alkylation of Phenols using Pentafluorobenzyl Bromide (PFBBr)
Materials:
-
Aqueous sample containing phenols.
-
Pentafluorobenzyl Bromide (PFBBr) solution in a suitable organic solvent (e.g., hexane).
-
Potassium carbonate or other base.
-
Phase-transfer catalyst (e.g., 18-crown-6).
-
Reaction vials with PTFE-lined caps.
-
Heating block or water bath with agitation.
-
GC-ECD or GC-MS system.
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous sample to >10 with potassium carbonate to ensure the phenols are in their phenoxide form.
-
Reagent Addition: To the aqueous sample in a reaction vial, add the PFBBr solution and the phase-transfer catalyst. The phase-transfer catalyst facilitates the transfer of the phenoxide ions to the organic phase where the reaction occurs.[14]
-
Reaction: Tightly cap the vial and heat at approximately 60°C for 1 hour with vigorous stirring or shaking.
-
Extraction and Analysis: After cooling, the organic layer containing the PFB-phenol ethers is separated and can be directly injected into the GC.
Self-Validation:
-
Detector Response: When using an ECD, the PFB derivatives should yield a significantly higher response compared to underivatized phenols on a Flame Ionization Detector (FID).
-
Mass Spectrum: In GC-MS, the mass spectrum of the PFB derivative will show a characteristic fragment ion at m/z 181, corresponding to the pentafluorotropylium ion.
Conclusion: Selecting the Optimal Derivatization Strategy
The choice of derivatization method for phenols in GC analysis depends on several factors, including the specific phenols of interest, the sample matrix, the required sensitivity, and the available instrumentation.
-
Silylation is a versatile and widely applicable technique, particularly with robust reagents like BSTFA and MSTFA. It is often the first method to consider for general-purpose phenol analysis.
-
Acylation provides more stable derivatives and can offer some selectivity based on the reaction conditions. It is a reliable alternative to silylation.
-
Alkylation with fluorinated reagents like PFBBr is the method of choice for trace-level analysis of phenols, especially in complex environmental matrices, when high sensitivity with an ECD is required.
By understanding the chemistry and applying the protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively overcome the challenges of GC analysis of phenols, leading to more accurate and reliable results.
References
-
GC Derivatization. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. (2023-08-29). Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
ResearchGate. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry | Request PDF. (2025-08-05). Available from: [Link]
-
National Center for Biotechnology Information. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022-03-07). Available from: [Link]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025-08-14). Available from: [Link]
-
ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2025-10-16). Available from: [Link]
-
MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link]
-
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available from: [Link]
-
ResearchGate. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2025-08-05). Available from: [Link]
-
National Center for Biotechnology Information. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09). Available from: [Link]
-
PubMed. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Available from: [Link]
-
ResearchGate. how derivatization of phenolic Acid by using GC-MS? (2012-01-04). Available from: [Link]
-
PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Available from: [Link]
-
ResearchGate. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry | Request PDF. (2025-08-06). Available from: [Link]
-
Bulletin 909A Guide to Derivatization Reagents for GC. Available from: [Link]
-
PubMed. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Available from: [Link]
-
Michigan State University. Protocol MSU_MSMC_010. (2019-11-12). Available from: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(1-Phenylethyl)phenol in Polymer Chemistry: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Phenolic Moiety
4-(1-Phenylethyl)phenol, a member of the styrenated phenol family, is a valuable aromatic compound finding increasing utility in the field of polymer chemistry. Its unique structure, featuring a phenolic hydroxyl group and a bulky phenylethyl substituent, imparts a desirable combination of reactivity and steric hindrance. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of 4-(1-phenylethyl)phenol as a key building block and modifier in various polymer systems. We will delve into its role in the synthesis of high-performance polymers such as polycarbonates, epoxy resins, and phenolic resins, as well as its function as a chain-end modifier and antioxidant.
Section 1: Synthesis of 4-(1-Phenylethyl)phenol
The synthesis of 4-(1-phenylethyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol with styrene. The reaction is catalyzed by an acid, and the substitution pattern on the phenol ring can be controlled by the choice of catalyst and reaction conditions.
Protocol 1: Acid-Catalyzed Synthesis of 4-(1-Phenylethyl)phenol
Objective: To synthesize 4-(1-phenylethyl)phenol via the alkylation of phenol with styrene using a sulfuric acid catalyst.
Causality of Experimental Choices:
-
Excess Phenol: Using an excess of phenol favors the mono-substitution product, 4-(1-phenylethyl)phenol, over di- and tri-styrenated phenols.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the styrene, generating a carbocation that then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. The para-position is generally favored due to steric and electronic effects.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature prevents unwanted side reactions and ensures selectivity.
-
Neutralization and Washing: The acidic catalyst must be neutralized and removed to prevent degradation of the product during distillation. Washing with brine removes any remaining water-soluble impurities.
-
Vacuum Distillation: Purification by vacuum distillation separates the desired product from unreacted phenol and higher boiling styrenated phenol derivatives.
Materials:
-
Phenol
-
Styrene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (10% w/v)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Toluene
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, melt phenol at 45-50 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the molten phenol with vigorous stirring.
-
Styrene Addition: Gradually add styrene to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 120-140 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and dilute with toluene. Carefully neutralize the mixture by adding 10% sodium hydroxide solution until the pH is approximately 7.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-(1-phenylethyl)phenol as a colorless to pale yellow liquid.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups (e.g., -OH stretch, aromatic C-H stretches).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.
Section 2: Application in Epoxy Resins as a Curing Agent and Plasticizer
Styrenated phenols, including 4-(1-phenylethyl)phenol, are effective replacements for nonylphenol in epoxy resin formulations, acting as both a curing agent and a plasticizing agent. The phenolic hydroxyl group can participate in the curing reaction with the epoxy rings, while the bulky phenylethyl group imparts flexibility and lowers the viscosity of the formulation.[1]
Mechanism of Curing
The curing of epoxy resins with phenolic compounds proceeds via the ring-opening of the epoxide by the phenolic hydroxyl group. This reaction is typically base-catalyzed. The phenoxide ion, formed by the deprotonation of the phenol, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This process leads to the formation of a cross-linked network.[2]
Caption: Epoxy curing mechanism with a phenolic compound.
Protocol 2: Evaluation of 4-(1-Phenylethyl)phenol as a Curing Agent in an Epoxy Formulation
Objective: To prepare and characterize an epoxy resin cured with a blend containing 4-(1-phenylethyl)phenol.
Causality of Experimental Choices:
-
Epoxy Resin Selection: A standard bisphenol A diglycidyl ether (DGEBA) resin is used as a common benchmark.
-
Curing Agent Blend: 4-(1-phenylethyl)phenol is blended with a conventional amine curing agent to modulate the curing characteristics and final properties.[1] The ratio can be varied to optimize desired properties like flexibility and cure speed.
-
Curing Schedule: A two-stage curing schedule (initial cure at room temperature followed by a post-cure at elevated temperature) is common for epoxy systems to ensure complete cross-linking and development of optimal mechanical properties.
-
Characterization Techniques: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is an indicator of the degree of cure and the thermal stability of the cured polymer. Mechanical testing (e.g., tensile strength, hardness) is essential to evaluate the performance of the cured material.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
4-(1-Phenylethyl)phenol
-
A polyether diamine-based curing agent
-
Silicone molds
Equipment:
-
Mechanical mixer or planetary mixer
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Universal testing machine for mechanical property analysis
-
Shore D durometer for hardness measurement
Procedure:
-
Formulation Preparation: Prepare the curing agent blend by mixing the polyether diamine-based curing agent and 4-(1-phenylethyl)phenol in the desired weight ratio (e.g., 80:20, 60:40).
-
Mixing: In a suitable container, weigh the DGEBA epoxy resin. Add the curing agent blend to the epoxy resin in the stoichiometric ratio. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into silicone molds of the desired geometry for mechanical testing specimens.
-
Curing:
-
Initial cure: Allow the samples to cure at room temperature (25 °C) for 24 hours.
-
Post-cure: Place the samples in an oven and cure at 80 °C for 3 hours, followed by 120 °C for 2 hours.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Determine the Tg of the cured samples using DSC.
-
Mechanical Properties: Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine.
-
Hardness: Measure the Shore D hardness of the cured samples.
-
Data Presentation:
| Formulation (Epoxy:Curing Blend) | 4-(1-Phenylethyl)phenol in Curing Blend (wt%) | Viscosity at 25°C (cps)[1] | Curing Time at 25°C (min)[1] | Shore D Hardness[1] |
| Control | 0 | ~1,000-1,200 (with Nonylphenol) | ~40 | ~75 |
| Formulation A | 20 | Lower than control | Shorter than control | Similar to or slightly higher than control |
| Formulation B | 40 | Significantly lower than control | Significantly shorter than control | Similar to or slightly higher than control |
Section 3: Application in Polycarbonates as a Chain-End Modifier
In the synthesis of polycarbonates, monofunctional phenols like 4-(1-phenylethyl)phenol can be employed as chain-terminating agents to control the molecular weight of the polymer. The monofunctional nature of this phenol allows it to cap the growing polymer chains, preventing further propagation and thus limiting the final molecular weight.
Mechanism of Molecular Weight Control
During polycondensation, the growing polymer chains have reactive end groups. The addition of a monofunctional compound, which can react with only one of these end groups, effectively terminates the chain growth. The final average molecular weight is inversely proportional to the molar amount of the chain-terminating agent added.
Caption: Molecular weight control by a monofunctional phenol.
Protocol 3: Synthesis of Polycarbonate with Controlled Molecular Weight using 4-(1-Phenylethyl)phenol
Objective: To synthesize a polycarbonate of a target molecular weight via interfacial polymerization, using 4-(1-phenylethyl)phenol as a chain-terminating agent.
Causality of Experimental Choices:
-
Interfacial Polymerization: This method allows for the rapid formation of high molecular weight polymers at low temperatures. The reaction occurs at the interface between an aqueous solution of the diol (as a phenoxide) and an organic solution of the diacid chloride (phosgene or its equivalent).
-
Bisphenol A (BPA): A common diol used in polycarbonate synthesis.
-
Phosgene (or equivalent): A highly reactive diacid chloride that readily reacts with the phenoxide. Due to its toxicity, alternatives like triphosgene or diphenyl carbonate are often used in laboratory settings. This protocol will be described with phosgene for illustrative purposes, but appropriate safety precautions and alternatives should be considered.
-
Phase Transfer Catalyst: A catalyst like a tertiary amine or a quaternary ammonium salt is used to facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the polymerization occurs.
-
Stoichiometry of Chain Stopper: The amount of 4-(1-phenylethyl)phenol is carefully calculated to achieve the desired average molecular weight.
Materials:
-
Bisphenol A (BPA)
-
4-(1-Phenylethyl)phenol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phosgene (COCl₂) (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine (catalyst)
-
Hydrochloric Acid (HCl)
-
Methanol
Equipment:
-
Jacketed reaction vessel with a high-speed stirrer
-
pH meter and controller
-
Gas inlet tube for phosgene
-
Separatory funnel
-
Precipitation vessel
Procedure:
-
Aqueous Phase Preparation: Dissolve Bisphenol A and the calculated amount of 4-(1-phenylethyl)phenol in an aqueous solution of sodium hydroxide. The amount of 4-(1-phenylethyl)phenol will determine the final molecular weight.
-
Reaction Setup: Transfer the aqueous solution to the jacketed reaction vessel. Add dichloromethane to the vessel.
-
Phosgenation: With vigorous stirring to create a fine emulsion, introduce phosgene gas into the reactor at a controlled rate. Maintain the pH of the aqueous phase between 10 and 11 by the controlled addition of sodium hydroxide solution.
-
Catalyst Addition: After the phosgene addition is complete, add the triethylamine catalyst to the reaction mixture.
-
Polymerization: Continue stirring for 30-60 minutes to complete the polymerization.
-
Workup: Stop the stirring and allow the phases to separate. Separate the organic phase (dichloromethane containing the polycarbonate).
-
Washing: Wash the organic phase sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitation: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of vigorously stirred methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 80-100 °C.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the incorporation of the 4-(1-phenylethyl)phenoxy end groups.
-
DSC: To determine the glass transition temperature (Tg).
Section 4: Application in Phenolic Resins
4-(1-Phenylethyl)phenol can be incorporated into the synthesis of phenolic resins (both novolac and resol types) to modify their properties. Due to the substitution at the para-position, it has two available reactive sites (the ortho positions) for condensation with formaldehyde. The bulky phenylethyl group can influence the cross-linking density and the final properties of the cured resin, such as flexibility and solubility.
Protocol 4: Synthesis of a 4-(1-Phenylethyl)phenol Modified Novolac Resin
Objective: To synthesize a novolac-type phenolic resin by co-condensing phenol and 4-(1-phenylethyl)phenol with formaldehyde under acidic conditions.
Causality of Experimental Choices:
-
Acid Catalyst: Novolac resins are produced with a molar excess of phenol to formaldehyde under acidic catalysis. The acid protonates the formaldehyde, making it more electrophilic for reaction with the phenol rings.
-
Molar Ratio: A phenol/formaldehyde molar ratio greater than 1 is used to ensure that the resulting polymer is a thermoplastic with no reactive methylol groups, which is characteristic of novolacs.
-
Co-monomer Ratio: The ratio of phenol to 4-(1-phenylethyl)phenol can be varied to tailor the properties of the final resin. A higher content of the substituted phenol will lead to a lower cross-linking density upon curing.
-
Dehydration: The water formed during the condensation reaction is removed by distillation to drive the reaction to completion.
Materials:
-
Phenol
-
4-(1-Phenylethyl)phenol
-
Formaldehyde solution (37% in water)
-
Oxalic acid (catalyst)
-
Toluene
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the phenol, 4-(1-phenylethyl)phenol, and oxalic acid into the reaction flask.
-
Heating: Heat the mixture to 90-95 °C with stirring until the solids are dissolved.
-
Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture over 30-60 minutes, maintaining the temperature at 95-100 °C (reflux).
-
Reaction: Continue to heat the mixture at reflux for 2-3 hours.
-
Dehydration: Switch the apparatus to a distillation setup and remove the water by atmospheric distillation, followed by vacuum distillation to remove the last traces of water and any unreacted phenol.
-
Product Isolation: Cool the molten resin and pour it into a suitable container to solidify.
Characterization:
-
Softening Point: To determine the temperature at which the resin begins to soften.
-
Gel Time: To measure the reactivity of the resin when mixed with a curing agent (e.g., hexamethylenetetramine).
-
FTIR and NMR Spectroscopy: To analyze the chemical structure of the resin, including the ratio of methylene bridges.
Section 5: Application as a Polymer Antioxidant
The sterically hindered nature of the phenolic hydroxyl group in styrenated phenols makes them effective antioxidants for a variety of polymers. They function as primary antioxidants by donating a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation cycle of polymer degradation.
Mechanism of Antioxidant Action
During polymer degradation, highly reactive peroxy radicals (ROO•) are formed. The hindered phenol (ArOH) donates its phenolic hydrogen to this radical, neutralizing it and forming a stable hydroperoxide and a sterically hindered phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized and less reactive, thus it does not readily propagate the degradation chain.
Caption: Free radical scavenging by a hindered phenol.
Protocol 5: Evaluation of the Antioxidant Efficacy of 4-(1-Phenylethyl)phenol in a Polymer
Objective: To assess the effectiveness of 4-(1-phenylethyl)phenol in preventing the thermal-oxidative degradation of a polymer, such as polypropylene.
Causality of Experimental Choices:
-
Polymer Matrix: Polypropylene is chosen as it is susceptible to thermal-oxidative degradation.
-
Melt Blending: This is a common industrial method for incorporating additives into polymers.
-
Accelerated Aging: The samples are aged at an elevated temperature in an air-circulating oven to accelerate the degradation process.
-
Evaluation Methods: Changes in physical properties, such as color (yellowing) and melt flow rate (MFR), are indicative of polymer degradation. Oxidative Induction Time (OIT) measurement by DSC is a standard method to quantify the thermal stability of a stabilized polymer.
Materials:
-
Polypropylene (PP) powder or pellets
-
4-(1-Phenylethyl)phenol
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Air-circulating oven
-
Colorimeter
-
Melt flow indexer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding: Dry blend the polypropylene with the desired concentration of 4-(1-phenylethyl)phenol (e.g., 0.1, 0.2, 0.5 wt%).
-
Melt Blending: Process the blend in an internal mixer or twin-screw extruder to ensure homogeneous distribution of the antioxidant.
-
Sample Preparation: Prepare test plaques by compression molding the blended material.
-
Accelerated Aging: Place the plaques in an air-circulating oven at a specified temperature (e.g., 150 °C) for various time intervals.
-
Evaluation:
-
Color Measurement: Measure the yellowness index of the aged samples at different time points.
-
Melt Flow Rate (MFR): Measure the MFR of the aged samples to assess changes in molecular weight. An increase in MFR indicates chain scission.
-
Oxidative Induction Time (OIT): Determine the OIT of the samples using DSC to quantify their resistance to oxidation.
-
References
-
Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin. Justia Patents. (2017-09-26). Retrieved from [Link]
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. PubMed. Retrieved from [Link]
- US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin - Google Patents.
-
Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. National Institutes of Health. (2023-01-10). Retrieved from [Link]
-
Molecular Weight Control in Polycondensation Polymerization. YouTube. (2018-01-23). Retrieved from [Link]
- US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents.
- US8778495B2 - Phenol-formaldehyde novolac resin having low concentration of free phenol - Google Patents.
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Retrieved from [Link]
Sources
- 1. US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin - Google Patents [patents.google.com]
- 2. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Catalyst Deactivation in Phenol Alkylation: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in phenol alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and prevent catalyst deactivation, ensuring the robustness and efficiency of your experiments. Catalyst deactivation is an inevitability in many processes, but understanding its mechanisms can transform it from a roadblock into a manageable variable.[1][2][3]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during phenol alkylation reactions.
Issue 1: Rapid Loss of Catalyst Activity
A sudden or rapid decline in phenol conversion or desired product yield is a primary indicator of catalyst deactivation.
Potential Cause A: Coke Formation (Fouling)
Coke, a carbonaceous deposit, can physically block the active sites and pores of your catalyst.[4][5] This is a common issue, especially when using solid acid catalysts like zeolites.[6][7]
-
Why it happens: At elevated temperatures, hydrocarbons can undergo complex side reactions, leading to the formation of heavy, carbon-rich compounds that deposit on the catalyst surface.[4] The external surface of zeolite crystallites is particularly susceptible to coke accumulation, which plays a major role in deactivation.[7]
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: High temperatures and pressures, along with a low hydrogen-to-feedstock ratio, can accelerate coke formation.[8] Consider reducing the reaction temperature or increasing the hydrogen partial pressure.
-
Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or elemental analysis to confirm the presence and quantity of coke.[8]
-
Implement a Regeneration Protocol: For zeolites and other thermally stable catalysts, a controlled combustion (calcination) in air can effectively remove coke and restore activity.[5]
-
Potential Cause B: Catalyst Poisoning
Poisons are substances that chemically adsorb to the active sites of the catalyst, rendering them inactive.[1][4][9] This deactivation can be rapid and severe, even at low concentrations of the poison.
-
Why it happens: Impurities in your phenol or alkylating agent feedstock are the most common culprits.[4][10] Sulfur compounds, for instance, are notorious poisons for noble metal catalysts.[9] Other potential poisons include nitrogen compounds, halogens, and heavy metals.[10]
-
Troubleshooting Steps:
-
Feedstock Analysis: Rigorously analyze your phenol and alkylating agent for common poisons before the reaction.
-
Feedstock Purification: Implement a purification step for your reactants. This could involve distillation, adsorption, or the use of guard beds to trap poisons before they reach the main reactor.[1][4]
-
Catalyst Selection: If feedstock purification is challenging, consider using a catalyst that is more resistant to the specific poisons present in your system.[4]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst deactivation in phenol alkylation, providing insights to enhance your experimental design.
Q1: What are the primary mechanisms of catalyst deactivation in phenol alkylation?
There are three main mechanisms of catalyst deactivation:
-
Fouling (Coking): This involves the physical deposition of substances, most commonly carbonaceous materials (coke), onto the catalyst surface and within its pores.[4] This blocks access to the active sites.
-
Poisoning: This is the chemical deactivation of active sites by strong adsorption of impurities from the feedstock.[1][4]
-
Sintering: This is the thermal deactivation of the catalyst, where high temperatures cause the catalyst particles to agglomerate, leading to a loss of active surface area.[4]
Q2: How does the choice of catalyst affect deactivation?
The properties of the catalyst play a crucial role in its stability.
-
Acidity: For solid acid catalysts like zeolites, both the strength and number of acid sites are important. While strong acidity can enhance the alkylation reaction, it can also promote side reactions that lead to coke formation.[11] Catalysts with moderate acidity often exhibit higher selectivity and better stability.[11]
-
Pore Structure: The pore size and structure of the catalyst influence its susceptibility to coking. Microporous materials with small pores can be easily blocked by coke deposits.[5][12]
Q3: Can a deactivated catalyst be regenerated?
Yes, in many cases, deactivated catalysts can be regenerated to recover their activity. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: The most common method is controlled combustion of the coke in a stream of air or a mixture of oxygen and an inert gas.[5]
-
For Poisoning: If the poison is reversibly adsorbed, it may be possible to remove it by washing with a suitable solvent or by a thermal treatment.[13]
-
For Sintering: Sintering is generally irreversible.
Q4: What are the key reaction parameters to control to minimize catalyst deactivation?
Optimizing reaction conditions is a critical preventative measure.
-
Temperature: Higher temperatures can increase the rate of reaction but also accelerate deactivation through coking and sintering.[4]
-
Pressure: In some cases, operating at higher pressures can suppress coke formation.[8]
-
Feedstock Composition: The purity of your phenol and alkylating agent is paramount.[4] The molar ratio of reactants can also influence selectivity and deactivation.[11]
Visualizing Deactivation and Prevention
Troubleshooting Workflow for Catalyst Deactivation
This diagram outlines a logical workflow for identifying and addressing catalyst deactivation.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
Mechanisms of Catalyst Deactivation
This diagram illustrates the three primary ways a catalyst can lose its activity.
Caption: Visual representation of coking, poisoning, and sintering.
Experimental Protocols
Protocol 1: Catalyst Regeneration via Calcination (for Coke Removal)
Objective: To remove carbonaceous deposits (coke) from a solid acid catalyst (e.g., zeolite) and restore its activity.
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Source of dry, compressed air and an inert gas (e.g., nitrogen)
Procedure:
-
Place the deactivated catalyst in a quartz tube reactor within the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150°C to remove any physisorbed water and volatile organics. Hold for 1-2 hours.
-
Gradually introduce a lean air stream (e.g., 5-10% air in nitrogen) into the gas flow. Caution: A sudden introduction of high concentrations of oxygen can lead to a rapid temperature excursion (runaway) and damage the catalyst.
-
Slowly ramp the temperature to the target calcination temperature (typically 450-550°C for zeolites) at a rate of 2-5°C/min.[5]
-
Hold at the target temperature for 4-6 hours, or until the concentration of CO2 in the effluent gas returns to baseline, indicating that all the coke has been combusted.
-
Switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst is now ready for use or characterization to confirm the restoration of its properties.
Data Summary
| Deactivation Mechanism | Primary Cause | Common Indicators | Prevention/Mitigation Strategies | Regeneration Method |
| Coking (Fouling) | Carbonaceous deposits from side reactions | Gradual loss of activity, increased pressure drop | Optimize temperature and pressure, use catalysts with larger pores[4][5] | Calcination (controlled combustion)[5] |
| Poisoning | Impurities in feedstock (e.g., sulfur, nitrogen) | Rapid and severe loss of activity | Feedstock purification, use of guard beds, catalyst design[1][4] | Solvent washing (if reversible), thermal treatment[13] |
| Sintering | High reaction or regeneration temperatures | Loss of active surface area, change in catalyst morphology | Control reaction/regeneration temperature, use thermally stable supports[4] | Generally irreversible |
References
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Hydrodeoxygenation (HDO) of Aliphatic Oxygenates and Phenol over NiMo/MgAl2O4: Reactivity, Inhibition, and Catalyst Reactivation. MDPI. [Link]
-
Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. [Link]
-
What Is Catalyst Deactivation? - Chemistry For Everyone. YouTube. [Link]
-
What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
Effect of acid sites on the alkylation reaction of phenol with t-butyl alcohol. ResearchGate. [Link]
-
Alkylation of phenol: a mechanistic view. PubMed. [Link]
- Phenol alkylation process.
-
Cyanide. Wikipedia. [Link]
-
ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Begell Digital Library. [Link]
-
Alkylation of phenol with isopropanol over SAPO-11 zeolites. ResearchGate. [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
- Alkylation catalyst and method for making alkylated phenols.
- Process for the alkylation of phenols.
-
Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
-
Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. ResearchGate. [Link]
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. PubMed. [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. YouTube. [Link]
-
Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
Deactivation and regeneration of TS1/diatomite catalyst for hydroxylation of phenol in fixed-bed reactor. ResearchGate. [Link]
-
Solid acid catalysed ortho-alkylation of phenols with simple and short... ResearchGate. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature. [Link]
-
Special Issue on Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Organogold chemistry. Wikipedia. [Link]
-
Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]
-
Partial Alkyne Reduction Using Poisoned Catalysts. YouTube. [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts? Minstrong. [Link]
-
Chapter 14 Coke Formation on Zeolites. ResearchGate. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. [Link]
- Method of removing aluminum-containing catalyst from phenol alkylation products.
-
What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. YouTube. [Link]
Sources
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- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Tar Formation in Friedel-Crafts Alkylation of Phenol
Welcome to the technical support center for Friedel-Crafts alkylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address one of the most persistent challenges: the formation of tar and other undesirable byproducts. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance the yield, purity, and reproducibility of your reactions.
Troubleshooting Guide: From Tarry Mess to Clean Product
The formation of a dark, viscous substance—colloquially known as "tar"—is a common and frustrating outcome in the Friedel-Crafts alkylation of phenols. This guide will help you diagnose the root causes of this issue and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Tar Formation | 1. Catalyst Activity: Highly active Lewis acids like AlCl₃ can promote side reactions, including polymerization and degradation of the phenol substrate.[1] 2. High Reaction Temperature: Elevated temperatures can accelerate undesirable side reactions leading to tar.[2] 3. Polyalkylation: The initial alkylphenol product is often more reactive than phenol itself, leading to multiple alkylations and complex mixtures.[3][4][5] | 1. Catalyst Selection & Stoichiometry: a. Opt for milder Lewis acids (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂) or solid acid catalysts (e.g., zeolites, montmorillonite clay) to reduce side reactions.[1][6] b. Use the minimum effective amount of catalyst. For phenols, the hydroxyl group can coordinate with the Lewis acid, deactivating it; therefore, slightly more than a stoichiometric amount may be necessary.[2][7] 2. Temperature Control: a. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and gradually warming as needed. 3. Control Stoichiometry: a. Use a large excess of phenol relative to the alkylating agent to favor monoalkylation.[1][8] |
| Low Yield of Desired Product | 1. Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can strongly coordinate with the Lewis acid catalyst, reducing its activity.[7] 2. Competing O-Alkylation: The alkylating agent may react with the hydroxyl group of the phenol to form an ether, a common side reaction.[2] 3. Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.[8][4][9] | 1. Catalyst Choice & Amount: a. Employing a stoichiometric or slightly greater amount of a moderately active Lewis acid can overcome the deactivation by the hydroxyl group.[2] 2. Solvent & Temperature Effects: a. Lower temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[2] 3. Alkylating Agent Selection: a. Use alkylating agents that form stable carbocations (e.g., t-butyl chloride) to minimize rearrangements.[2] b. For primary alkyl groups, consider Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to prevent rearrangement.[10][11] |
| Poor Regioselectivity (Ortho vs. Para) | 1. Thermodynamic vs. Kinetic Control: The ratio of ortho to para isomers is influenced by reaction conditions.[2] 2. Steric Hindrance: Bulky alkylating agents or catalysts can favor substitution at the less sterically hindered para position. | 1. Temperature Adjustment: a. Lower temperatures often favor the thermodynamically more stable para product. b. Higher temperatures can favor the kinetically controlled ortho product.[2] 2. Catalyst Selection: a. Certain catalysts, particularly some solid acids, can exhibit high para-selectivity.[2] b. A combination of catalytic ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation.[12] |
Understanding the Mechanisms of Tar Formation
Tar formation is not a single reaction but a cascade of undesirable side reactions. Understanding these pathways is crucial for effective troubleshooting.
Caption: Pathways leading to tar formation during Friedel-Crafts alkylation of phenol.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation of phenol so prone to side reactions?
A1: The hydroxyl group of phenol presents a dual challenge. While it is an activating group that promotes electrophilic aromatic substitution, its lone pair of electrons can also coordinate with the Lewis acid catalyst, deactivating it.[7] This necessitates harsher conditions (e.g., higher catalyst loading or temperature), which in turn can promote side reactions. Furthermore, the initial alkylation product is more activated than phenol itself, making it susceptible to further alkylation (polyalkylation).[8][3][4][5]
Q2: What is the difference between C-alkylation and O-alkylation, and how can I favor the former?
A2:
-
C-alkylation: The desired reaction where the alkyl group attaches to a carbon atom on the aromatic ring, typically at the ortho or para position.[2]
-
O-alkylation: An undesired side reaction where the alkyl group attaches to the oxygen of the hydroxyl group, forming a phenyl ether.[2]
To favor C-alkylation, it is generally recommended to use lower reaction temperatures and less polar solvents.[2]
Q3: Can I avoid carbocation rearrangements entirely?
A3: While challenging to eliminate completely in all cases, carbocation rearrangements can be minimized by using alkylating agents that form stable carbocations (e.g., tertiary or benzylic halides).[10] For introducing primary alkyl chains, a more reliable method is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[10][11]
Q4: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
A4: Yes, the use of solid acid catalysts is a growing area of interest in green chemistry.[6] Materials like zeolites, montmorillonite clay, and cation-exchange resins offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which can reduce the formation of byproducts.[1][6][13]
Q5: What is the Fries rearrangement and how is it relevant?
A5: The Fries rearrangement is the conversion of a phenyl ester (an O-acylated phenol) to a hydroxyaryl ketone in the presence of a Lewis acid.[2][7] A similar rearrangement can occur with O-alkylated phenols. This is relevant because if O-alkylation occurs as a side reaction, the ether product can potentially rearrange under the reaction conditions to form an isomeric C-alkylated phenol, further complicating the product mixture. To minimize this, use the lowest effective reaction temperature and shortest possible reaction time.[2]
Recommended Protocol: Tar-Free tert-Butylation of Phenol
This protocol provides a starting point for the clean and selective mono-alkylation of phenol using a milder catalyst and controlled conditions.
Objective: To synthesize 4-tert-butylphenol with minimal byproduct formation.
Materials:
-
Phenol
-
tert-Butyl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Dissolve phenol (1.0 equivalent) in anhydrous DCM in the flask. Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous FeCl₃ (0.1 equivalents) to the stirred solution.
-
Slow Addition of Alkylating Agent: Add tert-butyl chloride (1.1 equivalents) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1 M HCl.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure 4-tert-butylphenol.
-
Caption: Step-by-step workflow for the synthesis of 4-tert-butylphenol.
References
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Quora. (2020). Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Bentivoglio, G., & Canterino, M. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
Pan, A., et al. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]
-
Pan, A., et al. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Friedel-Crafts Alkylation of Phenol
For researchers, scientists, and professionals in drug development, the Friedel-Crafts alkylation of phenol is a cornerstone reaction for synthesizing a vast array of valuable alkylphenols. These compounds are pivotal intermediates in the production of antioxidants, pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3][4][5] The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.
The Challenge of Phenol Alkylation: A Balancing Act
The hydroxyl group of phenol presents a unique set of challenges in Friedel-Crafts alkylation. While it activates the aromatic ring towards electrophilic substitution, it also acts as a Lewis base, capable of deactivating Lewis acid catalysts.[6] This often necessitates the use of stoichiometric or even excess amounts of the catalyst. Furthermore, the reaction is susceptible to several competing pathways, including:
-
Polysubstitution: The initial alkylation product is often more reactive than phenol itself, leading to the formation of di- and tri-alkylated species.[6]
-
O- versus C-alkylation: The phenoxide ion is an ambident nucleophile, allowing for alkylation at the oxygen atom (O-alkylation) to form ethers, in competition with the desired alkylation on the aromatic ring (C-alkylation).[6][7]
-
Regioselectivity: C-alkylation can occur at the ortho or para positions, and controlling this regioselectivity is crucial for obtaining the desired isomer.[6]
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable isomer, leading to a mixture of products.[8]
The ideal catalyst, therefore, must not only be highly active but also exhibit excellent selectivity and, for practical applications, be reusable and environmentally benign.
A Comparative Analysis of Catalytic Systems
The diverse array of catalysts employed for the Friedel-Crafts alkylation of phenol can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysts: The Traditional Workhorses
Homogeneous catalysts, primarily Lewis and Brønsted acids, have been historically instrumental in effecting phenol alkylation.
Lewis acids are among the most common catalysts for Friedel-Crafts reactions.[9] They function by activating the alkylating agent to generate a carbocation or a highly polarized complex, which then undergoes electrophilic attack on the phenol ring.
Mechanism with Lewis Acids:
The general mechanism involves the coordination of the Lewis acid with the alkylating agent (e.g., an alkyl halide) to form a carbocation. This electrophile is then attacked by the electron-rich phenol ring.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 3. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
